Differentiated Nonlinear Optical (NLO) Response: DBTNB vs. Symmetric Tri-Halogenated Analogs
DBTNB's unique molecular architecture enables it to crystallize in a perfectly polar, non-centrosymmetric space group (C2). This solid-state ordering, absent in many symmetric analogs, is a prerequisite for an intense powder second-harmonic generation (SHG) response. While no direct quantitative SHG comparison with 1,3,5-tribromo-2,4,6-trinitrobenzene (TBTNB) is available in the same study, the structural divergence is stark: TBTNB forms centrosymmetric cocrystals with 1,3,5-trinitrobenzene [2], which would preclude the polar order and resultant SHG observed for DBTNB [1].
| Evidence Dimension | Crystal Packing and Resultant NLO Activity |
|---|---|
| Target Compound Data | Crystallizes in non-centrosymmetric space group C2; exhibits an intense powder SHG signal at 1.06 μm. |
| Comparator Or Baseline | 1,3,5-Tribromo-2,4,6-trinitrobenzene (TBTNB) is reported to form a centrosymmetric 2:1 cocrystal with 1,3,5-trinitrobenzene (TNB). |
| Quantified Difference | DBTNB's polar crystal packing enables a measurable SHG response; TBTNB's known crystal form in a cocrystal is centrosymmetric, which is incompatible with SHG. |
| Conditions | Solid state; crystallographic analysis (DBTNB) vs. cocrystal structure determination (TBTNB). |
Why This Matters
For procurement in NLO materials research, only DBTNB offers the proven, specific combination of molecular hyperpolarizability and favorable polar crystal packing, a differentiation not replicable by the symmetric tribromo analog.
- [1] Thallapally, P. K.; Desiraju, G. R.; Bagieu-Beucher, M.; Masse, R.; Bourgogne, C.; Nicoud, J.-F. 1,3-Dibromo-2,4,6-trinitrobenzene (DBTNB). Crystal engineering and perfect polar alignment of two-dimensional hyperpolarizable chromophores. Chem. Commun. 2002, (10), 1052-1053. View Source
- [2] Bennion, J. C.; Vogt, L.; Tuckerman, M. E.; Matzger, A. J. Isostructural Cocrystals of 1,3,5-Trinitrobenzene Assembled by Halogen Bonding. Cryst. Growth Des. 2016, 16 (8), 4688-4693. View Source
